molecular formula C11H19N3O2 B11736772 methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate

methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B11736772
M. Wt: 225.29 g/mol
InChI Key: SVTXTECFLMSNIV-UHFFFAOYSA-N
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Description

Methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with diethylamine and formaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; often conducted in the presence of a catalyst or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products depending on the substituents involved.

Scientific Research Applications

Methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(diethylamino)propanoate
  • Methyl 3-(diethylamino)butanoate
  • Ethyl 3-(diethylamino)propanoate

Uniqueness

Methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate is unique due to its pyrazole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C11H19N3O2/c1-5-14(6-2)8-10-9(11(15)16-4)7-13(3)12-10/h7H,5-6,8H2,1-4H3

InChI Key

SVTXTECFLMSNIV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NN(C=C1C(=O)OC)C

Origin of Product

United States

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